molecular formula C10H13NO3 B3047412 (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid CAS No. 1391437-17-4

(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid

Cat. No.: B3047412
CAS No.: 1391437-17-4
M. Wt: 195.21
InChI Key: MXALXDNRLYPVEU-RKDXNWHRSA-N
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Description

(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid is a chiral amino acid derivative with a specific stereochemistry. This compound is notable for its structural features, which include an amino group, a hydroxyl group, and a p-tolyl group attached to a propanoic acid backbone. The presence of these functional groups makes it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available p-tolualdehyde.

    Aldol Reaction:

    p-Tolualdehyde undergoes an aldol reaction with a suitable donor, such as glycine, in the presence of a base to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amino alcohol.

    Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (2R,3R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve:

    Enzymatic Synthesis: Utilizing enzymes to catalyze specific reactions, ensuring high enantiomeric purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of amides or esters.

Scientific Research Applications

(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism by which (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid exerts its effects involves:

    Molecular Targets: Interacts with specific enzymes or receptors, influencing biochemical pathways.

    Pathways Involved: Participates in metabolic pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid: The enantiomer of the compound with different stereochemistry.

    Phenylalanine: An amino acid with a similar aromatic side chain but lacking the hydroxyl group.

    Tyrosine: Contains a hydroxyl group on the aromatic ring but differs in the position and overall structure.

Uniqueness

(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct reactivity and interaction profiles compared to similar compounds.

Properties

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-2-4-7(5-3-6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXALXDNRLYPVEU-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C(=O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654605
Record name (2R,3R)-3-Amino-2-hydroxy-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391437-17-4
Record name (2R,3R)-3-Amino-2-hydroxy-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
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(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
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(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
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(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
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(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid
Reactant of Route 6
(2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid

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